1H-Benzimidazole-4,7-diamine
Overview
Description
1H-Benzimidazole-4,7-diamine is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with two amino groups attached at the 4 and 7 positions. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4,7-diamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes under acidic conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring . Another method involves the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to improve efficiency and yield. For example, the use of metal catalysts such as nickel or palladium can facilitate the cyclization reaction under milder conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole-4,7-dione derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
1H-Benzimidazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4,7-diamine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interferes with DNA and RNA synthesis by intercalating between nucleic acid bases, leading to the disruption of cellular processes . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Mercaptobenzimidazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
Uniqueness: 1H-Benzimidazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups at the 4 and 7 positions enhance its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1H-benzimidazole-4,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,8-9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDVFUJFCMSBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663477 | |
Record name | 1H-Benzimidazole-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89852-81-3 | |
Record name | 1H-Benzimidazole-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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